Teneligliptin Sulfoxide (Mixture of Diastereomers)
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Overview
Description
Teneligliptin Sulfoxide (Mixture of Diastereomers) is a compound that serves as an impurity of Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes . Teneligliptin Sulfoxide is characterized by its unique chemical structure, which includes a sulfoxide group and multiple stereocenters, resulting in a mixture of diastereomers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Teneligliptin Sulfoxide involves the oxidation of Teneligliptin. The reaction typically employs oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the sulfoxide group without over-oxidation to the sulfone .
Industrial Production Methods
Industrial production of Teneligliptin Sulfoxide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the product . The final product is purified using techniques such as recrystallization or chromatography to obtain the desired mixture of diastereomers .
Chemical Reactions Analysis
Types of Reactions
Teneligliptin Sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to the corresponding sulfone.
Reduction: Reduction of the sulfoxide group back to the sulfide.
Substitution: Nucleophilic substitution reactions at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Teneligliptin Sulfone.
Reduction: Teneligliptin.
Substitution: Various substituted derivatives of Teneligliptin.
Scientific Research Applications
Teneligliptin Sulfoxide is primarily used in scientific research as a reference standard and impurity marker for Teneligliptin . Its applications include:
Chemistry: Studying the oxidation and reduction behavior of sulfoxides.
Biology: Investigating the metabolic pathways and degradation products of Teneligliptin.
Medicine: Evaluating the pharmacokinetics and pharmacodynamics of Teneligliptin and its impurities.
Industry: Quality control and impurity profiling in the production of Teneligliptin.
Mechanism of Action
Teneligliptin Sulfoxide, like Teneligliptin, inhibits the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition increases the levels of incretin hormones, which in turn stimulate insulin secretion and decrease glucagon release, leading to improved blood glucose control . The sulfoxide group may influence the binding affinity and metabolic stability of the compound .
Comparison with Similar Compounds
Similar Compounds
- Sitagliptin Sulfoxide
- Saxagliptin Sulfoxide
- Linagliptin Sulfoxide
Uniqueness
Teneligliptin Sulfoxide is unique due to its specific stereochemistry and the presence of a thiazolidine ring, which distinguishes it from other DPP-4 inhibitors . Its pharmacokinetic profile, including a longer half-life and multiple elimination pathways, also sets it apart from similar compounds .
Properties
Molecular Formula |
C22H30N6O2S |
---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1-oxo-1,3-thiazolidin-3-yl)methanone |
InChI |
InChI=1S/C22H30N6O2S/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-31(30)16-27/h2-6,13,19-20,23H,7-12,14-16H2,1H3/t19-,20-,31?/m0/s1 |
InChI Key |
HXVFMQDOVMZPHQ-XYITUZTBSA-N |
Isomeric SMILES |
CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCS(=O)C4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCS(=O)C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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